6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one
Description
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one is a fused bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridazinone core. This scaffold combines nitrogen-rich aromatic systems, making it a promising candidate for medicinal chemistry applications. The compound’s reactivity and substitution patterns (e.g., at the C4 or C7 positions) are expected to significantly influence its pharmacological profile, akin to modifications observed in similar frameworks .
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
6,7a-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2,4H,(H,9,10) |
InChI Key |
GDONHGGERHJFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C2C1=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 2-aminopyridine and aldehydes in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one often involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods may include the use of continuous flow reactors to optimize reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazin-7-one derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs .
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one is primarily attributed to its structural features, which allow it to interact with various biological targets. Its applications can be categorized into several key areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds synthesized from this scaffold have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
2. Anti-inflammatory Effects
Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study highlighted a compound derived from this class that exhibited dual inhibition of COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Properties
The compound has also been investigated for its anticancer activities. Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .
Synthetic Methodologies
The synthesis of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one and its derivatives involves several strategies:
1. Cycloaddition Reactions
One common method involves cycloaddition reactions between suitable precursors such as hydrazines and α,β-unsaturated carbonyl compounds. This approach allows for the formation of the imidazo ring system efficiently .
2. Multicomponent Reactions
Multicomponent reactions have been explored to synthesize various derivatives of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one with diverse substituents. These reactions are advantageous due to their simplicity and ability to generate complex molecules in a single step .
Case Studies
Several case studies illustrate the practical applications of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one:
Case Study 1: Antimicrobial Development
A series of derivatives were synthesized and tested for their antimicrobial activity against clinical strains of bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as a new antibacterial agent .
Case Study 2: Anti-inflammatory Research
In vivo studies using animal models showed that a specific derivative significantly reduced inflammation markers after administration. The compound's mechanism was linked to the inhibition of COX enzymes, reinforcing its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to interact with GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural and functional distinctions between 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one and related heterocycles:
Substituent Effects on Bioactivity
- C4 Alkylation in Pyrimido-oxazinones: Dual-methyl substitution at C4 (e.g., compound 20a) enhances EGFR inhibition (IC50 = 4.5 nM), comparable to parent compound 16a . This suggests that steric and electronic modifications at analogous positions in 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one could similarly optimize target binding.
- C7 Amination in Oxazolo-pyrimidines : Substitution with amines or sulfonyl groups at C7 (e.g., compounds 10-15) improves antiviral and anticancer activity, likely due to enhanced hydrogen bonding or solubility .
Drug-Likeness and ADME Properties
- Solubility: Piperazine/piperidine substituents (e.g., in derivatives) enhance aqueous solubility, a critical consideration for imidazo-pyridazinones .
- Metabolic Stability : Pyridazine cores may offer improved resistance to oxidative metabolism compared to pyrimidines, though this requires pharmacokinetic profiling.
Biological Activity
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H6N4O
- Molecular Weight : 150.14 g/mol
- IUPAC Name : 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one
- Canonical SMILES : C1=CNC2=C1C(=O)N=N2C
The biological activity of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in critical metabolic pathways. For instance, derivatives of this compound have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .
Anticancer Activity
Several studies have investigated the anticancer potential of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one derivatives. For example:
- In vitro Studies : Compounds derived from this scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds ranged from low to submicromolar concentrations, indicating potent activity .
Antimicrobial Activity
Research also suggests that this compound exhibits antimicrobial properties:
- Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Case Study : In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with certain derivatives effectively protected mice from severe inflammatory responses and mortality. This highlights the potential for therapeutic applications in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological relevance of 6,7a-dihydroimidazo[4,5-d]pyridazin-7-one:
- DPP-IV Inhibition : A study on derivatives indicated that modifications at specific positions enhanced DPP-IV inhibition potency. The most effective derivative showed an IC50 value of 59.8 nM against DPP-IV, suggesting strong potential for diabetes treatment applications .
- In Vivo Efficacy : In animal models for inflammatory diseases, certain derivatives significantly reduced symptoms associated with inflammatory responses when administered prior to inflammatory stimuli. This suggests a promising avenue for therapeutic development in chronic inflammatory conditions .
- Cytotoxicity Profiles : A comparative analysis revealed that various substitutions on the imidazo-pyridazine ring system could lead to enhanced cytotoxic profiles against cancer cell lines. This underscores the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
